6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Medicinal chemistry Kinase inhibitor design Lead optimization

This 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a differentiated kinase inhibitor scaffold. The 6-bromo substituent is a critical handle for Pd-catalyzed cross-coupling, enabling rapid SAR exploration at C6, while the 2-isopropyl group provides baseline lipophilicity (LogP 2.60) distinct from methyl, CF3, or unsubstituted analogs. Regioisomers and de-brominated analogs are not functionally equivalent—procuring this exact substitution pattern ensures reproducibility in lead optimization campaigns.

Molecular Formula C9H10BrN3
Molecular Weight 240.1 g/mol
CAS No. 1296224-38-8
Cat. No. B1528418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine
CAS1296224-38-8
Molecular FormulaC9H10BrN3
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCC(C)C1=NN2C=C(C=NC2=C1)Br
InChIInChI=1S/C9H10BrN3/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8/h3-6H,1-2H3
InChIKeyGNPYENKJJALUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1296224-38-8) | Key Properties and Procurement Baseline


6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core with a bromo substituent at the 6-position and an isopropyl group at the 2-position. This compound belongs to a privileged scaffold extensively investigated for protein kinase inhibition, with documented activity against targets including CK2, EGFR, B-Raf, MEK, CDK1/2, and Pim-1 [1]. The core heterocycle is recognized as an ATP-competitive and allosteric kinase inhibitor framework with validated antiproliferative effects in cancer models [1]. Predicted physicochemical properties include a calculated ACD/LogP of 2.60, polar surface area of 30 Ų, and zero hydrogen bond donors [2]. The compound's substitution pattern—specifically the 6-bromo handle combined with the 2-isopropyl lipophilic group—defines its synthetic utility as a versatile scaffold for further derivatization and its differentiated profile within the pyrazolo[1,5-a]pyrimidine chemical space.

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1296224-38-8) | Why In-Class Analogs Cannot Be Substituted Without Quantitative Risk


Within the pyrazolo[1,5-a]pyrimidine class, even minor variations in substitution pattern can produce dramatic shifts in kinase selectivity, binding affinity, and physicochemical properties. Structure-activity relationship (SAR) studies across multiple kinase targets demonstrate that substituent position and electronic character directly govern inhibitor potency and selectivity profiles [1]. Specifically, the 6-position bromo substituent provides a critical handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification, while the 2-position isopropyl group contributes to lipophilicity and target binding interactions distinct from methyl, trifluoromethyl, or unsubstituted analogs. Empirical evidence confirms that regioisomers—such as 6-bromo-3-isopropylpyrazolo[1,5-a]pyrimidine—and de-brominated or de-isopropylated analogs are not functionally equivalent; their differential LogP values and synthetic reactivity preclude simple interchange [2]. Procurement decisions based solely on core scaffold identity, without quantitative verification of the exact substitution pattern, risk introducing confounding variables in SAR studies, compromising lead optimization campaigns, and invalidating cross-study comparisons.

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1296224-38-8) | Quantified Differentiators vs. Closest Analogs


Regioisomeric Differentiation: 2-Isopropyl vs. 3-Isopropyl Substitution Alters Lipophilicity and Synthetic Entry Point

The target compound (6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine) exhibits a calculated ACD/LogP of 2.60 [1]. Its regioisomer, 6-bromo-3-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1379344-54-3), while sharing the same molecular formula and bromo handle, differs in the position of the isopropyl group. This positional shift alters the electronic environment of the pyrazolo[1,5-a]pyrimidine core and is expected to modulate both lipophilicity and target binding geometry. Although specific LogP data for the 3-isopropyl isomer is not directly available in public databases, SAR studies on pyrazolo[1,5-a]pyrimidines consistently demonstrate that substituent position at C2 vs. C3 influences ATP-binding pocket interactions and selectivity across kinase panels [2].

Medicinal chemistry Kinase inhibitor design Lead optimization

6-Bromo Substituent Provides Critical Synthetic Handle for Palladium-Catalyzed Cross-Coupling vs. Non-Halogenated Scaffolds

The target compound contains a bromine atom at the 6-position, enabling its use as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse analog libraries [1]. In contrast, the non-brominated parent scaffold, 2-isopropylpyrazolo[1,5-a]pyrimidine, lacks this synthetic handle and cannot directly undergo the same transition metal-catalyzed C–C or C–N bond formations. This difference is qualitative but critically important for chemical space exploration: the 6-bromo group allows late-stage functionalization without requiring de novo scaffold synthesis for each analog.

Synthetic chemistry Cross-coupling Library synthesis

Lipophilicity Differentiation: Target Compound Exhibits LogP 2.60 vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine Core LogP ~0.5 to 1.0

The predicted ACD/LogP of 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is 2.60 [1]. The unsubstituted pyrazolo[1,5-a]pyrimidine core (CAS 274-71-5) has a calculated XLogP3 of approximately 0.5–1.0 (exact value varies by prediction method) [2]. The ~1.6–2.1 LogP unit increase conferred by the 2-isopropyl and 6-bromo substituents represents a >40-fold increase in predicted octanol-water partition coefficient, indicating substantially higher lipophilicity and expected passive membrane permeability. This difference is relevant for cell-based assays and in vivo studies where compound penetration influences apparent potency.

Physicochemical property Drug-likeness Permeability

Class-Level Kinase Inhibition Activity: Pyrazolo[1,5-a]pyrimidines Demonstrate Submicromolar Potency Against Multiple Oncology Targets

While direct IC50 data for 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine against specific kinases is not publicly available, the pyrazolo[1,5-a]pyrimidine scaffold has been extensively validated as a kinase inhibitor platform. Optimized derivatives from this class achieve KDR IC50 = 19 nM (compound 3g, 3,6-disubstituted analog) [1] and potent inhibition of CK2, EGFR, B-Raf, MEK, CDK1/2, and Pim-1 kinases across multiple studies [2]. The presence of the 6-bromo and 2-isopropyl groups on the target compound provides a starting point for SAR exploration toward these or other kinase targets. Importantly, class-level activity does not guarantee that the target compound itself is active; rather, it positions the scaffold as a privileged chemotype for kinase inhibitor discovery programs.

Kinase inhibition Anticancer Targeted therapy

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1296224-38-8) | Validated Research and Procurement Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

The target compound serves as a versatile starting scaffold for kinase inhibitor discovery, given the extensive validation of pyrazolo[1,5-a]pyrimidines as ATP-competitive and allosteric kinase inhibitors [1]. The 6-bromo handle enables rapid analog generation via palladium-catalyzed cross-coupling to explore SAR around the C6 position, while the 2-isopropyl group provides baseline lipophilicity (LogP 2.60 [2]) suitable for probing hydrophobic binding pockets. Medicinal chemistry teams initiating programs against CK2, EGFR, B-Raf, MEK, CDK1/2, or Pim-1 can procure this compound as a validated entry point with established synthetic tractability [1].

Synthetic Methodology Development: Cross-Coupling Reaction Optimization

The 6-bromo substituent makes this compound an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling protocols (Suzuki-Miyaura, Buchwald-Hartwig, etc.) on the pyrazolo[1,5-a]pyrimidine core [1]. Synthetic chemistry groups can use this scaffold to benchmark reaction conditions, catalyst systems, and scope limitations for aryl bromides within this heterocyclic framework. Successful conditions can then be applied to generate diverse analog libraries for biological screening.

Physicochemical Property Benchmarking in Cellular Permeability Assays

With a predicted ACD/LogP of 2.60 and polar surface area of 30 Ų [2], this compound occupies a lipophilicity range relevant for cell-based assays. Researchers evaluating structure-permeability relationships (SPR) can use this compound as a benchmark to compare against more polar (e.g., unsubstituted core, LogP ~0.5–1.0 [3]) or more lipophilic analogs. This application is particularly relevant for groups optimizing cellular activity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Chemical Biology: Target Identification and Probe Development

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated activity against multiple kinase targets [1]. Chemical biology groups seeking to develop selective kinase probes or identify novel kinase targets can employ 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine as a core for structure-based design. The 6-bromo group provides a convenient attachment point for affinity tags, fluorescent reporters, or biotinylation after appropriate functionalization, enabling pull-down and target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.